molecular formula C6H14N2O B1385159 3-(Propylamino)propanamide CAS No. 185798-42-9

3-(Propylamino)propanamide

Cat. No. B1385159
CAS RN: 185798-42-9
M. Wt: 130.19 g/mol
InChI Key: SIGUKDAUOIBDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Propylamino)propanamide is a biochemical used for proteomics research . It has a molecular weight of 130.19 and a molecular formula of C6H14N2O .

Scientific Research Applications

Anticancer Properties

  • Novel L-serinamides, including substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides, have been synthesized as potential anti-tumor lead compounds. They showed significant inhibition of cell viability in chemoresistant breast cancer cell lines, highlighting their potential in cancer treatment (Liu et al., 2010).

Analgesic Activity

  • NW-1029, a benzylamino propanamide derivative, has been studied for its analgesic activity in animal models of inflammatory and neuropathic pain. This compound showed promise as an effective pain reliever in various tests, suggesting its potential for treating pain conditions (Veneroni et al., 2003).

Anticonvulsant Properties

  • PNU-151774E, a novel antiepileptic drug (AED) belonging to the propanamide class, has shown broad-spectrum activity in various seizure models. Its efficacy in complex partial seizures indicates its potential use in epilepsy treatment (Maj et al., 1999).

Neuroprotective Agents

  • N-acylaminophenothiazines derived from propanamide structures have displayed multifunctional neuroprotective activities. They show potential as treatments for Alzheimer's disease by inhibiting butyrylcholinesterase and protecting neurons against free radical damage (González-Muñoz et al., 2011).

Herbicidal Activity

  • Certain propanamide derivatives have been synthesized and evaluated for their herbicidal activity. These compounds have shown effectiveness in controlling undesired vegetation, which could be beneficial in agricultural settings (Liu et al., 2008).

Antiproliferative Properties

  • Novel propanamide analogs, including diketopiperazines, isolated from Streptomyces sp. Q24 have shown antiproliferative properties against human glioma cells. These findings highlight their potential in cancer therapy (Ye et al., 2017).

Safety and Hazards

3-(Propylamino)propanamide is intended for research use only and is not intended for diagnostic or therapeutic use . Safety data sheets recommend avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

3-(propylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-2-4-8-5-3-6(7)9/h8H,2-5H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGUKDAUOIBDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propylamino)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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